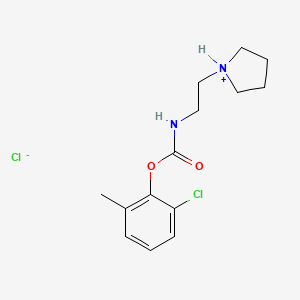

N-(2-Pyrrolidinylethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride

Description

This compound is a carbamate derivative featuring a pyrrolidinylethylamine backbone linked to a 6-chloro-o-tolyl (6-chloro-2-methylphenyl) ester group, with a hydrochloride salt form. The 6-chloro-o-tolyl group enhances lipophilicity and may influence metabolic stability, while the pyrrolidinylethyl moiety contributes to basicity and solubility in physiological environments.

Properties

CAS No. |

77985-30-9 |

|---|---|

Molecular Formula |

C14H20Cl2N2O2 |

Molecular Weight |

319.2 g/mol |

IUPAC Name |

(2-chloro-6-methylphenyl) N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride |

InChI |

InChI=1S/C14H19ClN2O2.ClH/c1-11-5-4-6-12(15)13(11)19-14(18)16-7-10-17-8-2-3-9-17;/h4-6H,2-3,7-10H2,1H3,(H,16,18);1H |

InChI Key |

WDEMVOONXMNNLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)OC(=O)NCC[NH+]2CCCC2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyrrolidinylethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride typically involves the reaction of 6-chloro-o-tolyl isocyanate with 2-pyrrolidinylethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyrrolidinylethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the chlorinated tolyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Neurological Research

N-(2-Pyrrolidinylethyl)carbamic acid derivatives are being studied for their potential neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly acetylcholine and glutamate pathways. This modulation is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Studies have shown that carbamate derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For instance, the compound's ability to inhibit histone deacetylases (HDACs) has been linked to inducing apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, making it a candidate for developing new antibiotics or adjunct therapies in infectious disease management.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of various carbamate derivatives, including N-(2-Pyrrolidinylethyl)carbamic acid derivatives. The results indicated significant reduction in neuronal cell death under oxidative stress conditions, suggesting potential applications in treating neurodegenerative disorders.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound exhibited potent cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology.

Case Study 3: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of the compound revealed effectiveness against Staphylococcus aureus and Escherichia coli. The findings support further exploration of this compound in developing new antimicrobial agents.

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(2-Pyrrolidinylethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-tert-Butyl-3-piperidinyl 6-chloro-2-methylcarbanilate hydrochloride

- Structure : Features a piperidinyl ring (6-membered) instead of pyrrolidinylethyl (5-membered), with a tert-butyl group attached to the nitrogen. The ester group is 6-chloro-2-methylphenyl, identical to the target compound .

- Key Differences: Amine Backbone: Piperidinyl vs. pyrrolidinylethyl alters steric and electronic properties. Piperidine’s larger ring may reduce conformational flexibility compared to pyrrolidine.

- CAS Number : 31755-24-5 .

Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride

- Structure: Contains a dimethylaminomethyl group at the 2-position of the phenyl ring and a methylcarbamate group .

- Key Differences: Phenyl Substituents: 2-Dimethylaminomethyl-6-methylphenyl vs. 6-chloro-2-methylphenyl. Amine Group: N-methylcarbamate vs. N-(2-pyrrolidinylethyl)carbamate. The latter’s pyrrolidine ring may enhance interactions with hydrophobic pockets in enzymes or receptors.

- Implications: The dimethylaminomethyl group could improve water solubility but may reduce blood-brain barrier penetration compared to the chloro substituent .

Carbamic acid, N-[(1R)-3-amino-1-methylpropyl]-, phenylmethyl ester, hydrochloride

- Structure: Features a chiral 3-amino-1-methylpropyl chain and a benzyl ester group .

- Key Differences: Ester Group: Phenylmethyl (benzyl) vs. 6-chloro-o-tolyl. Amine Chain: The (1R)-3-amino-1-methylpropyl group introduces stereochemistry and a primary amine, which may influence target selectivity (e.g., for aminergic receptors) .

Structural and Functional Comparison Table

Research Implications and Gaps

- Pharmacological Potential: The 6-chloro-o-tolyl ester in the target compound may confer enhanced metabolic stability compared to benzyl esters, as chloro groups often slow oxidative degradation .

- Synthetic Challenges : Pyrrolidinylethyl derivatives require precise stereochemical control during synthesis, unlike simpler N-methyl or piperidinyl analogs .

- Data Limitations: No experimental data (e.g., IC₅₀ values, pharmacokinetics) are available in the provided evidence, highlighting a need for targeted studies.

Biological Activity

N-(2-Pyrrolidinylethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

- Molecular Formula : C12H16ClN2O2

- Molecular Weight : 256.72 g/mol

The presence of the pyrrolidine ring and the chloro-substituted aromatic group contributes to its pharmacological properties.

Research indicates that this compound acts primarily as an oxytocin antagonist . Oxytocin plays a significant role in various physiological processes, including labor and social bonding. By inhibiting oxytocin receptors, this compound can potentially modulate conditions related to preterm labor and other disorders involving oxytocin signaling .

1. Antagonistic Effects on Oxytocin

Studies have demonstrated that N-(2-Pyrrolidinylethyl)carbamic acid derivatives exhibit significant antagonistic effects on oxytocin receptors. This action is crucial in developing treatments for conditions such as dysmenorrhea and preterm labor .

3. Cytotoxicity in Cancer Cells

Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve the modulation of cellular signaling pathways associated with cell proliferation .

Case Study 1: Oxytocin Receptor Modulation

A study conducted on a series of pyrrolidine derivatives, including N-(2-Pyrrolidinylethyl)carbamic acid, revealed their effectiveness in inhibiting oxytocin-induced contractions in uterine tissues. This finding supports its potential application in managing preterm labor .

Case Study 2: Antimicrobial Screening

In a comparative study assessing various carbamate compounds for antimicrobial activity, N-(2-Pyrrolidinylethyl)carbamic acid was included in a panel screening against common pathogens. Results indicated moderate activity against Gram-positive bacteria, suggesting further exploration into its therapeutic potential .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.